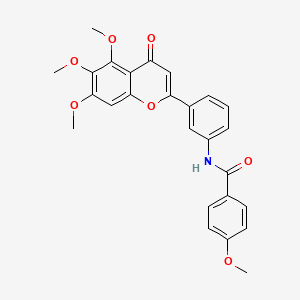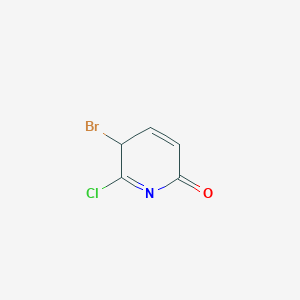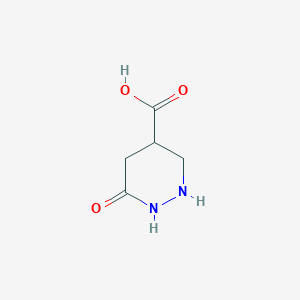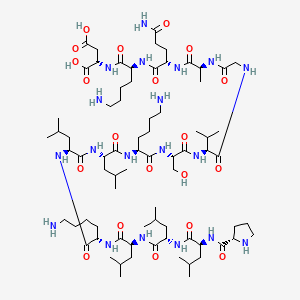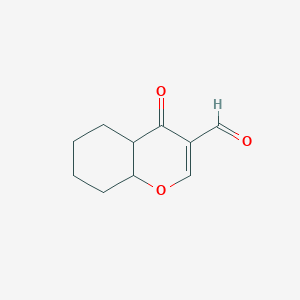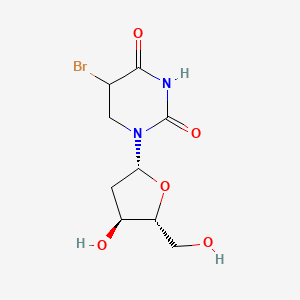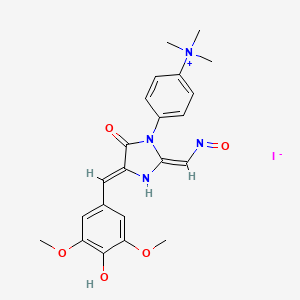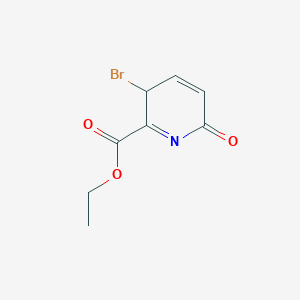![molecular formula C57H77N13O7 B12365774 (2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Common reagents used in these reactions may include amino acids, protecting groups like Boc or Fmoc, coupling agents like EDC or DCC, and various solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and stringent quality control measures to ensure purity and consistency. The process would also need to be optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds using water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be used to study protein interactions, enzyme activity, or cellular processes.
Medicine
In medicine, the compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific biological pathways.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. It could interact with proteins, enzymes, or receptors to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other peptides or small molecules with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, stereochemistry, and potential biological activity. Comparing it with similar compounds would help highlight its distinct properties and potential advantages.
Propiedades
Fórmula molecular |
C57H77N13O7 |
|---|---|
Peso molecular |
1056.3 g/mol |
Nombre IUPAC |
(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide |
InChI |
InChI=1S/C57H77N13O7/c1-36-29-43(71)30-37(2)44(36)34-48(68-57(61)62)54(76)65-46(19-11-24-63-56(59)60)53(75)67-49-33-41-17-9-10-18-42(41)35-70(55(49)77)28-23-50(72)64-45(52(74)66-47(51(58)73)32-39-15-7-4-8-16-39)20-12-25-69-26-21-40(22-27-69)31-38-13-5-3-6-14-38/h3-10,13-18,29-30,40,45-49,71H,11-12,19-28,31-35H2,1-2H3,(H2,58,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H4,59,60,63)(H4,61,62,68)/t45-,46+,47-,48-,49-/m0/s1 |
Clave InChI |
KQAFSYXROGCRFB-LKZWIQFFSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CCC(=O)N[C@@H](CCCN4CCC(CC4)CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N=C(N)N)C)O |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2CC3=CC=CC=C3CN(C2=O)CCC(=O)NC(CCCN4CCC(CC4)CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N=C(N)N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


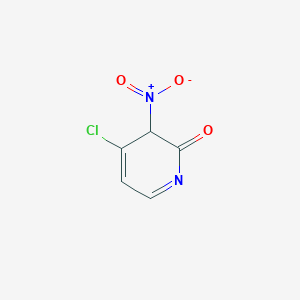
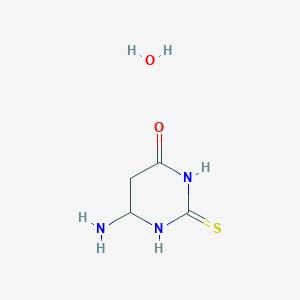
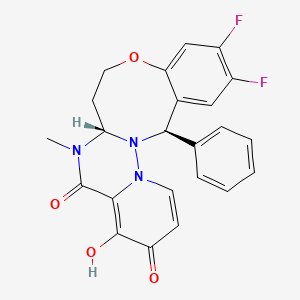
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
